molecular formula C13H14N2O4 B6505520 2-(3,4-dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide CAS No. 1396678-17-3

2-(3,4-dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide

Cat. No. B6505520
CAS RN: 1396678-17-3
M. Wt: 262.26 g/mol
InChI Key: LUJXCOQBGUJETQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide (DMOX) is a novel compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. It is a derivative of the oxazole ring system, which is a five-membered heterocyclic aromatic ring system containing two nitrogen atoms. DMOX has been identified as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators, such as prostaglandins, leukotrienes, and thromboxanes. Inhibition of COX-2 has been linked to a variety of anti-inflammatory and analgesic effects, making DMOX a potential therapeutic agent for the treatment of inflammatory disorders.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. It has been demonstrated to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators, such as prostaglandins, leukotrienes, and thromboxanes. Inhibition of COX-2 has been linked to a variety of anti-inflammatory and analgesic effects, making this compound a potential therapeutic agent for the treatment of inflammatory disorders. Additionally, this compound has been studied for its potential applications in the fields of cancer research and drug delivery, as well as for its potential use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, leukotrienes, and thromboxanes. This compound binds to the active site of the enzyme and prevents the conversion of arachidonic acid to pro-inflammatory mediators, resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of model systems. In vitro studies have demonstrated that this compound is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to a variety of anti-inflammatory and analgesic effects, making this compound a potential therapeutic agent for the treatment of inflammatory disorders. Additionally, this compound has been shown to inhibit the growth of several types of cancer cells in vitro, suggesting that it may have potential applications in the field of cancer research.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,4-dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide in laboratory experiments include its high potency and selectivity for the inhibition of COX-2. Additionally, this compound is relatively inexpensive and easy to synthesize, making it an attractive option for use in laboratory experiments. The main limitation of using this compound in laboratory experiments is that it is not yet approved for use in humans, so its safety and efficacy in humans cannot be confirmed.

Future Directions

For research on 2-(3,4-dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide include further characterization of its mechanism of action, as well as studies to evaluate its safety and efficacy in humans. Additionally, further studies are needed to determine the potential applications of this compound in the fields of cancer research and drug delivery. Additionally, further studies are needed to identify more complex molecules that can be synthesized from this compound, as well as to explore its potential applications in other fields.

Synthesis Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide involves the condensation of 3,4-dimethoxyphenylacetic acid with 1,2-oxazole-4-carboxylic acid in the presence of a base. The reaction is carried out in an aqueous medium at a temperature of 40-50°C for several hours. After the reaction is complete, the product is isolated by filtration and purified by column chromatography.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-17-11-4-3-9(5-12(11)18-2)6-13(16)15-10-7-14-19-8-10/h3-5,7-8H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJXCOQBGUJETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CON=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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